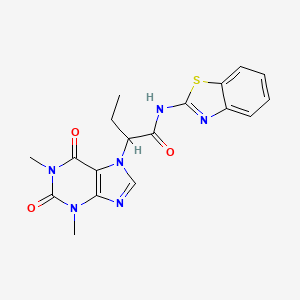![molecular formula C16H16N4O5S2 B10875299 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10875299.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-ジオキソピロリジン-1-イル)-N-[4-(1,3-チアゾール-2-イルスルファモイル)フェニル]プロパンアミド: は、化学式C15H14N4O5S2 としても知られており、さまざまな用途を持つ魅力的な化合物です。その特性と用途について詳しく見ていきましょう。
2. 製法
合成経路: この化合物の合成には、いくつかのステップが含まれます。一般的な合成経路には、以下の反応が含まれます。
アシル化: 適切な前駆体から出発して、アシル化反応によってアミド基が導入されます。
チアゾールスルホン化: チアゾール環をスルホン化して、1,3-チアゾール-2-イルスルファモイル基が得られます。
環化: 生成された中間体の環化によって、ピロリジノン環が形成されます。
工業生産: 実験室規模の合成は確立されていますが、工業生産法には、連続フロープロセスまたは大規模なバッチ反応が含まれる場合があります。収率、純度、安全性の最適化が重要です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Group: This step involves the cyclization of a suitable precursor to form the pyrrolidinyl ring.
Introduction of the Thiazolylamino Sulfonyl Phenyl Group: This step involves the coupling of a thiazole derivative with a sulfonyl phenyl compound under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Coupling Reaction: The final step involves the coupling of the pyrrolidinyl intermediate with the thiazolylamino sulfonyl phenyl intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
反応性:
酸化: この化合物は酸化反応を起こし、さまざまな酸化状態の生成物につながる可能性があります。
還元: 還元反応によって、さまざまな誘導体が生成される可能性があります。
置換: チアゾール環またはフェニル環で置換反応が起こる可能性があります。
クリックケミストリー: 化合物中のプロパルギル基により、アジド含有生体分子との銅触媒によるクリックケミストリー反応に参加できます。
酸化: 過マンガン酸カリウム (KMnO) または過酸化水素 (HO) などの酸化剤。
還元: 水素化ホウ素ナトリウム (NaBH) または水素化アルミニウムリチウム (LiAlH) などの還元剤。
置換: 適切な条件下で、さまざまな求核剤(アミン、チオールなど)。
クリックケミストリー: 銅(I) 触媒とアジド含有化合物。
主な生成物: 主な生成物は、適用された特定の反応と条件によって異なります。これには、修飾されたアミド、スルホンアミド、またはその他の誘導体が含まれる可能性があります。
4. 科学研究における用途
この化合物は、さまざまな科学分野で用途が見られます。
化学: 医薬品開発や材料科学のための汎用性の高いビルディングブロックとして。
生物学: 酵素阻害、受容体結合、または細胞プロセスに関する研究において。
医学: 抗痙攣作用など、潜在的な治療効果について研究されています.
産業: 新しい材料や機能性表面の開発に使用されています。
科学的研究の応用
2-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biochemistry: It is used in biochemical assays to study enzyme interactions and protein binding.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: It is used as a probe in chemical biology to study cellular processes and molecular interactions.
作用機序
この化合物がその効果を発揮する正確なメカニズムは、その特定の標的によって異なります。酵素、受容体、またはシグナル伝達経路と相互作用する可能性があります。これらのメカニズムを解明するには、さらなる研究が必要です。
6. 類似の化合物との比較
まったく同じ構造の直接的な類似体は存在しませんが、関連する化合物と比較することができます。
2,5-ジオキソピロリジン-1-イル 4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンジルカーボネート: ホウ素含有置換基を持つ化合物.
4-(2,5-ジメチル-1H-ピロール-1-イル)ベンズアルデヒド:
類似化合物との比較
Similar Compounds
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound shares the pyrrolidinyl and benzylamino structural features but differs in the presence of a tetrazine ring.
N-(3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl)-β-alanine 2,5-dioxo-1-pyrrolidinyl ester: This compound has a similar pyrrolidinyl ester structure but includes a β-alanine moiety.
Uniqueness
2-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE is unique due to its combination of a pyrrolidinyl group and a thiazolylamino sulfonyl phenyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
特性
分子式 |
C16H16N4O5S2 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C16H16N4O5S2/c1-10(20-13(21)6-7-14(20)22)15(23)18-11-2-4-12(5-3-11)27(24,25)19-16-17-8-9-26-16/h2-5,8-10H,6-7H2,1H3,(H,17,19)(H,18,23) |
InChIキー |
ICGVWZAEQHJWQL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)N3C(=O)CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one](/img/structure/B10875219.png)
![N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10875224.png)
![2-{[3-(2,5-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875229.png)
![2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 4-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B10875236.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10875242.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875243.png)
![2-(4-Acetyl-phenylamino)-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B10875255.png)
![16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875257.png)
![N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875265.png)
![4-(4-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10875269.png)

![4-bromo-2-iodo-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B10875289.png)
![3-benzyl-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10875294.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10875297.png)
